![molecular formula C16H17NO3 B4437739 4-(4-methoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione](/img/structure/B4437739.png)
4-(4-methoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione
Overview
Description
4-(4-methoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione, also known as methoxydine, is a chemical compound with potential applications in scientific research. This compound is a derivative of the quinolinedione family, which has been extensively studied for its pharmacological properties. In
Mechanism of Action
The mechanism of action of 4-(4-methoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione is not fully understood, but it has been suggested that the compound may act by inhibiting certain enzymes or receptors in the body. For example, in neuroscience, 4-(4-methoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione has been shown to inhibit the activity of the enzyme phosphodiesterase, which is involved in the regulation of intracellular signaling pathways. In cancer research, 4-(4-methoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione has been reported to inhibit the activity of the proteasome, which is responsible for the degradation of proteins in the cell.
Biochemical and Physiological Effects
Methoxydine has been shown to have various biochemical and physiological effects in the body. In neuroscience, 4-(4-methoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione has been reported to increase the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are important signaling molecules in the brain. In cancer research, 4-(4-methoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione has been found to induce the accumulation of ubiquitinated proteins, which can lead to the activation of the apoptotic pathway. In infectious diseases, 4-(4-methoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione has been shown to inhibit the activity of the HIV reverse transcriptase enzyme, which is required for viral replication.
Advantages and Limitations for Lab Experiments
Methoxydine has several advantages as a research tool. It is a relatively small molecule, which makes it easy to synthesize and modify. It has also been shown to have low toxicity and can be used at relatively high concentrations without causing significant harm to cells or tissues. However, there are also some limitations to the use of 4-(4-methoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione in lab experiments. For example, the compound may have low solubility in water, which can make it difficult to prepare solutions at high concentrations. Additionally, the mechanism of action of 4-(4-methoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione is not fully understood, which can make it challenging to interpret experimental results.
Future Directions
There are several future directions for the study of 4-(4-methoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione. One potential area of research is the development of new derivatives of the compound with improved pharmacological properties. Another area of interest is the investigation of the mechanism of action of 4-(4-methoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione, which could lead to the discovery of new drug targets. Additionally, the therapeutic potential of 4-(4-methoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione in other fields such as cardiovascular disease and autoimmune disorders could be explored. Overall, the study of 4-(4-methoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione has the potential to contribute to the development of new treatments for a wide range of diseases.
Scientific Research Applications
Methoxydine has been studied for its potential therapeutic applications in various fields such as neuroscience, cancer research, and infectious diseases. In neuroscience, 4-(4-methoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione has been shown to have neuroprotective effects and can reduce the damage caused by ischemic stroke. In cancer research, 4-(4-methoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione has been reported to have anti-tumor properties and can induce apoptosis in cancer cells. In infectious diseases, 4-(4-methoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione has been found to have antiviral properties and can inhibit the replication of the human immunodeficiency virus (HIV).
properties
IUPAC Name |
4-(4-methoxyphenyl)-1,3,4,6,7,8-hexahydroquinoline-2,5-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-20-11-7-5-10(6-8-11)12-9-15(19)17-13-3-2-4-14(18)16(12)13/h5-8,12H,2-4,9H2,1H3,(H,17,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWVAXWBQUWNRRQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=O)NC3=C2C(=O)CCC3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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